Homarylamine
Overview
Description
Synthesis Analysis
Homarylamine can be synthesized through multiple methods, including transition-metal-catalyzed reactions and direct amination processes. The synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids represents a mild, general, and transition-metal-free approach for constructing arylamine structures, including homarylamine derivatives (Roscales & Csákÿ, 2018). Additionally, palladium-catalyzed decarboxylative synthesis offers a novel route for arylamine formation via intramolecular decarboxylative coupling of aroyloxycarbamates (Dai et al., 2016).
Molecular Structure Analysis
The molecular structure of homarylamine derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, alongside cyclic voltammetry and absorption spectroscopy, have been employed to investigate the structure-property relationships of triphenylamine-based multicyano derivatives, which share structural similarities with homarylamine (Tang et al., 2010). These studies reveal the influence of intramolecular charge transfer (ICT) interactions on the optoelectronic properties of these compounds.
Chemical Reactions and Properties
Homarylamine undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For example, the facile synthesis of trifluoromethylamines from dithiocarbamates via oxidative desulfurization-fluorination represents a novel application of homarylamine derivatives in synthesizing functionalized amines (Kanie et al., 1998). This method demonstrates the versatility of homarylamine in synthetic chemistry.
Physical Properties Analysis
The physical properties of homarylamine, including its solubility, melting point, and boiling point, are essential for its application in various fields. The synthesis and thermal property study of polyvinylamine, although not directly related to homarylamine, provides insight into the general characteristics of amine compounds, which can be extrapolated to understand homarylamine's behavior (Zhao et al., 2010).
Chemical Properties Analysis
Homarylamine's chemical properties, such as its reactivity with acids, bases, and other organic compounds, are critical for its applications in chemical synthesis and materials science. The study on the carboxylation and decarboxylation of nanoparticles using bifunctional carboxylic acids and octylamine provides insights into the reactivity of amine groups in complex chemical environments (Alexander et al., 2016).
Scientific Research Applications
Translational Research Implications
Homarylamine, as part of the broader study of arylamines, plays a significant role in translational research, particularly in the fields of pharmacogenetics and drug development. Arylamine N-acetyltransferases (NATs), a key enzyme group in metabolizing arylamines, are important in understanding cellular metabolism, carcinogenesis, and epidemiological studies of disease susceptibility. Studies have shown that NATs are involved in various biological processes and diseases, including cancer and allergic conditions. Moreover, NAT polymorphisms have been utilized as tools in molecular anthropology to study human evolution (Sim, Westwood, & Fullam, 2002), (Sim, Westwood, & Fullam, 2007).
Role in Drug Discovery and Development
Arylamines, including homarylamine, have been central to the development of drugs and understanding of molecular biology in drug research. Their metabolic processing and interactions with cellular components have contributed significantly to the field. This research has led to insights into how these compounds interact with the body and their potential therapeutic applications (Drews, 2000).
Analytical Characterizations in New Psychoactive Substances
In the realm of forensic science and toxicology, the analytical characterization of N-alkyl-arylcyclohexylamines, which include homarylamine, is crucial. These compounds have been synthesized and characterized for identification and analysis in forensic investigations. This research helps in understanding the pharmacological profile and potential abuse patterns of these substances (Wallach et al., 2016).
Impact on Public Health and Safety
Research on arylamines, including homarylamine, has also focused on their role in public health, particularly concerning their carcinogenic and mutagenic properties. Studies have explored mechanisms of arylamine carcinogenesis, such as metabolic processing, DNA adduct formation, and mutagenesis. Furthermore, identifying human exposures and developing methods for analyzing environmental samples are crucial for understanding the impact of these compounds on human health (Snyderwine et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOMVMFYOUDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196385 | |
Record name | Homarylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homarylamine | |
CAS RN |
451-77-4 | |
Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homarylamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homarylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMARYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.